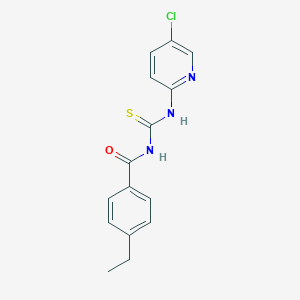
N-(5-chloro-2-pyridinyl)-N'-(4-ethylbenzoyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-N’-(4-ethylbenzoyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 5-position and a benzoyl group substituted with an ethyl group at the 4-position, linked through a thiourea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-pyridinyl)-N’-(4-ethylbenzoyl)thiourea typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiourea under reflux conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(5-chloro-2-pyridinyl)-N’-(4-ethylbenzoyl)thiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-chloro-2-pyridinyl)-N’-(4-ethylbenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-N’-(4-ethylbenzoyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-pyridinyl)-N’-(4-ethylbenzoyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The thiourea moiety is known to interact with metal ions, which can play a role in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-chloro-2-pyridinyl)-N’-(4-methylbenzoyl)thiourea: Similar structure but with a methyl group instead of an ethyl group.
N-(5-chloro-2-pyridinyl)-N’-(4-ethylphenyl)thiourea: Similar structure but with a phenyl group instead of a benzoyl group.
Uniqueness
N-(5-chloro-2-pyridinyl)-N’-(4-ethylbenzoyl)thiourea is unique due to the specific combination of substituents on the pyridine and benzoyl rings, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the benzoyl ring can affect the compound’s lipophilicity and, consequently, its interaction with biological targets.
Propriétés
Formule moléculaire |
C15H14ClN3OS |
|---|---|
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethylbenzamide |
InChI |
InChI=1S/C15H14ClN3OS/c1-2-10-3-5-11(6-4-10)14(20)19-15(21)18-13-8-7-12(16)9-17-13/h3-9H,2H2,1H3,(H2,17,18,19,20,21) |
Clé InChI |
ITDIOPKGXUBUDH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B250804.png)
![2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B250805.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B250807.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250809.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250810.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B250812.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B250813.png)
![4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B250815.png)

![2,4-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B250817.png)
![N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B250818.png)

![5-chloro-2-methoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B250825.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B250828.png)
